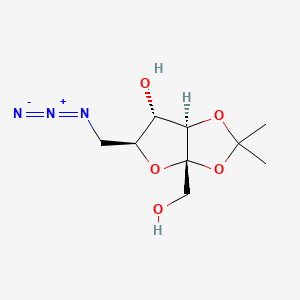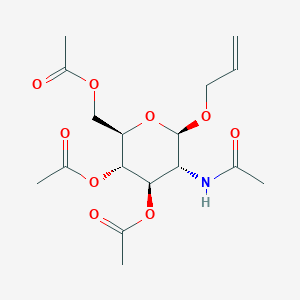![molecular formula C₁₅H₅D₁₀NO₂S B1140786 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide CAS No. 1219804-30-4](/img/structure/B1140786.png)
2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide (hereafter referred to as “BPDMSA”) is a chemical compound that has recently been studied for its potential applications in research and laboratory experiments. BPDMSA is a highly versatile compound, which can be used in a variety of different scientific applications. BPDMSA is a sulfur-containing compound, which is composed of a sulfur atom, two carbon atoms, and five hydrogen atoms. BPDMSA is an important compound for scientific research, as it has several unique properties that make it useful for a variety of different experiments.
Applications De Recherche Scientifique
Environmental Impact and Toxicity
One of the main concerns surrounding chemicals like 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide is their environmental persistence and potential toxicity. Studies have highlighted the endocrine-disrupting properties of similar compounds, which can interfere with hormonal systems in wildlife and humans. For instance, bisphenol A (BPA), a structurally similar compound, has been restricted due to its reproductive toxicity and endocrine-disrupting properties. Research indicates that alternatives to BPA, including various bisphenols and related compounds, also exhibit endocrine-disrupting potential and reproductive toxicity, raising concerns about their safety for public health, particularly for vulnerable populations like children and pregnant women (Shalenie P. den Braver-Sewradj et al., 2020).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of complex molecules is crucial for assessing their biological effects and potential risks. For example, the metabolism of disulfiram and its metabolites, which share functional groups with 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide, involves multiple pathways including oxidation, reduction, and conjugation. These metabolic processes can influence the compound's toxicity and interaction with biological systems (B. Johansson, 1992).
Epigenetic and Developmental Effects
Epigenetic alterations caused by environmental chemicals are of significant interest due to their potential long-term effects on gene expression and disease susceptibility. Bisphenol A, for example, has been shown to cause epigenetic changes leading to adverse developmental and reproductive outcomes. This highlights the importance of researching the epigenetic effects of similar compounds to understand their full impact on health and development (M. Kundakovic and F. Champagne, 2011).
Occupational Exposure and Health Risks
The occupational exposure to chemicals with endocrine-disrupting potential, including bisphenol A and phthalates, poses significant health risks. Workers in industries using these chemicals have been found to have higher levels of exposure, which is associated with adverse health outcomes such as sexual dysfunction, hormonal imbalances, and potential effects on offspring. This underscores the need for regulatory measures and safer alternatives in industrial applications (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Propriétés
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678718 |
Source


|
| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Armodafinil D10 | |
CAS RN |
1219804-30-4 |
Source


|
| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)




![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)







![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)